Onjisaponin B

Sedative-hypnotic Polygala saponins Gastrointestinal safety

Researchers studying neurodegenerative proteinopathies often face unreliable autophagy induction or secretase-mediated artifacts. Onjisaponin B solves this by directly activating AMPK-mTOR for clean, non-secretase degradation of amyloid, tau, and mutant huntingtin. - Non-secretase β-amyloid reduction: IC50 = 10 μM in HEK293/APPswe cells; oral efficacy confirmed at 10 mg/kg/day in APP/PS1 mice. - Autophagic clearance of mutant α-synuclein & huntingtin: Effective at 6.25-50 μM in PC-12 cells. - Superior sedation-safety profile vs. tenuifolin & senegenin (rank: OJB > TEN > SNG). Supplied with full analytical documentation (HPLC, MS, NMR) and batch-specific CoA. Global shipping under ambient/blue ice; stock typically available in 5 mg and larger research packs.

Molecular Formula C75H112O35
Molecular Weight 1573.7 g/mol
CAS No. 35906-36-6
Cat. No. B150408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOnjisaponin B
CAS35906-36-6
Synonymsonjisaponin B
Molecular FormulaC75H112O35
Molecular Weight1573.7 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)C)OC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)OC(=O)C67CCC(CC6C8=CCC9C(C8(CC7)CO)(CCC1C9(CC(C(C1(C)C(=O)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)C)(C)C)C)OC(=O)C=CC1=CC=C(C=C1)OC)O)O)O
InChIInChI=1S/C75H112O35/c1-30-44(81)48(85)53(90)63(99-30)107-59-58(105-43(80)17-12-33-10-13-34(97-9)14-11-33)32(3)101-67(60(59)108-64-56(93)51(88)57(31(2)100-64)106-62-52(89)47(84)40(28-98-62)104-65-54(91)49(86)45(82)38(26-76)102-65)110-69(96)74-21-20-70(4,5)24-36(74)35-15-16-41-71(6)25-37(79)61(109-66-55(92)50(87)46(83)39(27-77)103-66)73(8,68(94)95)42(71)18-19-72(41,7)75(35,29-78)23-22-74/h10-15,17,30-32,36-42,44-67,76-79,81-93H,16,18-29H2,1-9H3,(H,94,95)/b17-12+/t30-,31-,32+,36-,37-,38+,39+,40+,41+,42+,44-,45-,46+,47-,48+,49-,50-,51-,52+,53+,54+,55+,56+,57-,58-,59-,60+,61-,62-,63-,64-,65-,66-,67-,71+,72+,73-,74-,75-/m0/s1
InChIKeyQSTBHNPMHXYCII-KJCIHCEPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Onjisaponin B Procurement Guide for Neurodegeneration and Autophagy Research


Onjisaponin B (CAS 35906-36-6), also known as Senegin III, is a triterpenoid saponin isolated from the roots of Polygala tenuifolia Willd., a traditional Chinese medicinal herb used for cognitive enhancement [1]. Structurally, it is a complex glycoside of presenegenin with multiple sugar moieties including glucose, galactose, xylose, rhamnose, and fucose, acylated with a 4-methoxycinnamoyl group, possessing a molecular formula of C75H112O35 and a molecular weight of 1573.67 g/mol . Onjisaponin B has demonstrated multi-target neuroprotective activities, including autophagy induction, β-amyloid reduction, acetylcholinesterase inhibition, and anti-inflammatory effects, making it a specialized tool for preclinical studies of Alzheimer's disease, Parkinson's disease, and Huntington's disease [2].

Why Onjisaponin B Cannot Be Substituted by Other Polygala Saponins


Polygala tenuifolia contains a family of structurally related triterpenoid saponins sharing the presenegenin aglycone core but differing in glycosylation patterns, acylation, and side-chain modifications. These structural variations critically impact biological activity profiles, potency, and toxicity [1]. For instance, Onjisaponin B exhibits superior sedative-hypnotic effects compared to its deglycosylated derivatives tenuifolin (TEN) and senegenin (SNG), with an activity rank of OJB > TEN > SNG [2]. Furthermore, Onjisaponin B promotes autophagic clearance of mutant proteins via a distinct AMPK-mTOR mechanism, while other saponins like tenuifolin act primarily through BACE1 inhibition [3]. Generic substitution without quantitative evidence risks compromising experimental reproducibility and therapeutic window.

Quantitative Differentiation Evidence for Onjisaponin B vs. Polygala Saponin Analogs


Superior Sedative-Hypnotic Activity of Onjisaponin B Compared to Tenuifolin and Senegenin

In a direct head-to-head comparison, Onjisaponin B (OJB) demonstrated significantly greater sedative-hypnotic efficacy than its deglycosylated analogs tenuifolin (TEN) and senegenin (SNG) in a pentobarbital-induced sleep mouse model, with a clear activity ranking of OJB > TEN > SNG [1]. Onjisaponin B increased both the number of sleeping mice and prolonged sleep duration, while senegenin showed no significant effect, highlighting the critical role of intact glycosylation for pharmacological activity [2].

Sedative-hypnotic Polygala saponins Gastrointestinal safety

Reduced Gastrointestinal Toxicity of Onjisaponin B Relative to Tenuifolin and Senegenin

In a comparative evaluation of gastrointestinal irritation, Onjisaponin B (OJB) exhibited a more favorable safety profile than tenuifolin (TEN) and senegenin (SNG), with the rank order for protection against gastric PGE2 reduction and overall gastrointestinal damage being OJB > TEN > SNG [1]. At a dose of 200 mg/kg administered intragastrically, all three compounds significantly decreased gastric PGE2 levels, but OJB showed the least severe reduction, correlating with lower irritation potential [2].

Gastrointestinal toxicity Polygala saponins Safety profile

Potent Reduction of β-Amyloid Production in APP/PS1 Mice

Onjisaponin B (10 mg/kg/day, oral) significantly reduced β-amyloid (Aβ) pathology and improved cognitive deficits in APP/PS1 transgenic mice, a well-established Alzheimer's disease model [1]. In HEK293/APPswe cells, Onjisaponin B decreased Aβ production with an IC50 of 10 μM without directly inhibiting BACE1 or γ-secretase, instead promoting amyloid precursor protein (APP) degradation [2]. In contrast, tenuifolin has been reported to inhibit β-site APP lyase (BACE1) directly [3], indicating distinct molecular mechanisms.

Alzheimer's disease β-amyloid APP processing

Autophagy-Mediated Clearance of Mutant α-Synuclein and Huntingtin in PC-12 Cells

Onjisaponin B (6.25-50 μM) enhances autophagic flux and accelerates the degradation of mutant A53T α-synuclein and mutant huntingtin (Htt) in PC-12 cells, an effect linked to activation of the AMPK-mTOR signaling pathway [1]. This autophagic enhancement leads to reduced oligomerization of α-synuclein in HeLa cells and attenuation of cytotoxicity . While other Polygala saponins also exhibit neuroprotective effects, Onjisaponin B has been specifically patented as a novel autophagy enhancer for neurodegenerative diseases [2], distinguishing it from analogs that lack this documented mechanism.

Autophagy Parkinson's disease Huntington's disease

Acetylcholinesterase (AChE) Inhibitory Activity Compared to Polygalasaponin XXVIII

In a 2025 study, Onjisaponin B was evaluated alongside three other oleanane-type triterpenoid saponins from Polygala tenuifolia for AChE inhibitory activity [1]. While polygalasaponin XXVIII exhibited an IC50 of 12.3 ± 1.6 μM (compared to tacrine IC50 = 3.2 ± 1.8 μM), Onjisaponin B showed relatively weaker AChE inhibition, suggesting that the additional glycosyl substituents on Onjisaponin B may reduce binding affinity to the enzyme active site [2].

Acetylcholinesterase Alzheimer's disease Cognitive enhancement

cAMP Phosphodiesterase Inhibition: Comparative Potency Among Onjisaponin Congeners

Early pharmacological studies established that Onjisaponin B, along with onjisaponins E, F, and G, inhibit cAMP phosphodiesterase activity . However, the reported effective doses vary: a butanol-soluble fraction containing Onjisaponin B was active at 6.25 mg/kg in mice, while purified onjisaponins E, F, and G required 20 mg/kg for comparable inhibition [1]. This suggests that Onjisaponin B may be more potent on a weight basis than its later-eluting congeners, though direct head-to-head comparisons of pure compounds are lacking.

cAMP phosphodiesterase Sedative Onjisaponin analogs

Recommended Research Applications for Onjisaponin B Based on Quantitative Evidence


Alzheimer's Disease Research Targeting APP Degradation and Aβ Clearance

Onjisaponin B is uniquely suited for studies investigating non-secretase-mediated reduction of β-amyloid, as it promotes APP degradation (IC50 = 10 μM in HEK293/APPswe cells) rather than inhibiting BACE1 or γ-secretase. Its oral efficacy in APP/PS1 transgenic mice (10 mg/kg/day) makes it valuable for in vivo preclinical AD research [1]. Researchers comparing secretase-dependent vs. secretase-independent Aβ reduction should select Onjisaponin B over tenuifolin, which acts via BACE1 inhibition [2].

Parkinson's and Huntington's Disease Autophagy Studies

Onjisaponin B is a validated autophagy enhancer that accelerates degradation of mutant α-synuclein and huntingtin via AMPK-mTOR activation (effective at 6.25-50 μM in PC-12 cells) [1]. Its patented use as an autophagy modulator for neurodegenerative proteinopathies distinguishes it from other Polygala saponins lacking this specific characterization [2]. Researchers requiring a natural product autophagy inducer with defined molecular targets for PD or HD models should procure Onjisaponin B.

Sedative-Hypnotic Activity with Reduced Gastrointestinal Toxicity

For studies requiring sedation or sleep promotion, Onjisaponin B demonstrates superior activity to tenuifolin and senegenin (rank: OJB > TEN > SNG) and also exhibits the most favorable gastrointestinal safety profile among these three Polygala saponins [1]. This dual advantage makes Onjisaponin B the optimal choice for in vivo sedation studies where tolerability is a concern [2].

Cognitive Impairment and Neuroinflammation Models (LPS and D-galactose)

Onjisaponin B (1-2 mg/kg i.p. or 10-20 mg/kg oral) effectively attenuates LPS-induced cognitive deficits and D-galactose-induced aging-related cognitive impairment by reducing hippocampal inflammatory cytokines (IL-1β, IL-6, TNF-α) and oxidative stress markers (MDA, GSH) [1] [2]. Its multi-pathway action (SIRT1/Nrf-2/HO-1 and NF-κB) makes it a useful tool for investigating neuroinflammation and oxidative stress in aging and neurodegeneration .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Onjisaponin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.